molecular formula C6H5ClNaO2S B082594 Sodium 4-Chlorobenzenesulfinate CAS No. 14752-66-0

Sodium 4-Chlorobenzenesulfinate

Cat. No.: B082594
CAS No.: 14752-66-0
M. Wt: 199.61 g/mol
InChI Key: GJAKRMFICWCSQW-UHFFFAOYSA-N
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Properties

CAS No.

14752-66-0

Molecular Formula

C6H5ClNaO2S

Molecular Weight

199.61 g/mol

IUPAC Name

sodium;4-chlorobenzenesulfinate

InChI

InChI=1S/C6H5ClO2S.Na/c7-5-1-3-6(4-2-5)10(8)9;/h1-4H,(H,8,9);

InChI Key

GJAKRMFICWCSQW-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1S(=O)[O-])Cl.[Na+]

Isomeric SMILES

C1=CC(=CC=C1S(=O)[O-])Cl.[Na+]

Canonical SMILES

C1=CC(=CC=C1S(=O)O)Cl.[Na]

Key on ui other cas no.

14752-66-0

Pictograms

Irritant

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a mixture of 504 g of sodium sulfite and 1.8 l of water was added portionwise 16 g of p-chlorobenzenesulfonyl chloride at 50° C. After being stirred at 55°-60° C. for 3 hours, the mixture was cooled with ice and white crystals which separated out were collected and washed with cold water to obtain 152 g of sodium p-chlorobenzenesulfinate. In a manner similar to Synthesis Example 1, sodium p-chlorobenzenesulfinate and ethyl chloroacetate were reacted to obtain ethyl p-chlorophenylsulfonyl acetate. The ester thus obtained (110 g) was added portionwise to a 20% sodium hydroxide aqueous solution while cooling with ice. During this procedure, white crystals separated out quickly. After stirring at room temperature for 1 hour, the mixture was cooled with ice and white crystals were collected by filtration and washed with isopropanol. The crystals thus obtained were dissolved in 300 ml of water and the solution was neutralized with diluted hydrochloric acid. The white crystals which separated out were collected by filtration, washed with water to obtain 90 g of p-chlorophenylsulfonylacetic acid.
Quantity
504 g
Type
reactant
Reaction Step One
Name
Quantity
1.8 L
Type
solvent
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step Two
Name
sodium p-chlorobenzenesulfinate

Synthesis routes and methods II

Procedure details

To a stirred suspension of 12 g zinc dust in 300 ml boiling water was added portion-wise 21.1 g p-chlorobenzene-sulphonylchloride. After stirring 1 hour at 90° C., the mixture was cooled down and excess Na2CO3 added. The water was evaporated off leaving a mixture of white powder and zinc compound. The powder was repeatedly extracted with methanol and the extract was evaporated off. Acetone was then added and the precipitate was filtered, washed with acetone and dried. Yield 18 g.
Quantity
21.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
12 g
Type
catalyst
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
p-chlorobenzenesulphinic acid sodium salt

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium 4-Chlorobenzenesulfinate
Reactant of Route 2
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Reactant of Route 3
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Reactant of Route 4
Sodium 4-Chlorobenzenesulfinate
Reactant of Route 5
Sodium 4-Chlorobenzenesulfinate
Reactant of Route 6
Sodium 4-Chlorobenzenesulfinate

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